Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate

CAS No.: 786704-07-2

Cat. No.: VC15903580

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 786704-07-2 |

|---|---|

| Molecular Formula | C13H14BrNO2 |

| Molecular Weight | 296.16 g/mol |

| IUPAC Name | ethyl 2-(2-bromo-1-methylindol-3-yl)acetate |

| Standard InChI | InChI=1S/C13H14BrNO2/c1-3-17-12(16)8-10-9-6-4-5-7-11(9)15(2)13(10)14/h4-7H,3,8H2,1-2H3 |

| Standard InChI Key | FABPMSWAXHGZDT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)Br |

Introduction

Structural and Chemical Overview

Molecular Architecture

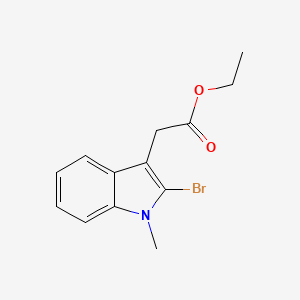

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate features a fused bicyclic indole scaffold substituted with a bromine atom at the 2-position, a methyl group at the 1-position, and an ethyl ester moiety at the 3-position (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substituent introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Table 1: Key Structural and Physical Properties

The ethyl ester group enhances the compound’s solubility in organic solvents, facilitating its use in synthetic chemistry .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate typically involves multi-step reactions starting from indole precursors. A common approach utilizes 2-bromoindole derivatives subjected to alkylation and esterification reactions .

Stepwise Synthesis

-

Indole Bromination: 1-Methylindole undergoes electrophilic bromination at the 2-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

-

Acetic Acid Esterification: The brominated indole intermediate reacts with ethyl chloroacetate in a nucleophilic substitution reaction. Potassium tert-butoxide (KOtBu) is often employed as a base to deprotonate the indole nitrogen, facilitating the formation of the acetate ester .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C to RT | 65–70% | |

| Alkylation/Esterification | Ethyl chloroacetate, KOtBu, DMF | 50–60% |

Optimization Challenges

The steric hindrance caused by the 2-bromo substituent can reduce reaction yields, necessitating precise temperature control and excess reagents . Catalytic methods using transition metals (e.g., palladium) are under investigation to improve efficiency .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR: Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 3.72 (s, 3H, N-CH₃), and δ 4.15 (q, 2H, CH₂CH₃) confirm the ethyl ester and methyl groups .

-

MS (ESI): A molecular ion peak at m/z 296.16 [M+H]⁺ corresponds to the molecular weight.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Indole Derivatives

The 2-bromo substitution in Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate confers distinct reactivity compared to analogues with bromine at other positions .

Applications in Pharmaceutical Research

Drug Development

This compound serves as a precursor in synthesizing kinase inhibitors and apoptosis-inducing agents . Its ethyl ester group allows facile hydrolysis to carboxylic acid derivatives for further functionalization .

Medicinal Chemistry

Researchers have incorporated this indole scaffold into hybrid molecules targeting tubulin polymerization, a mechanism relevant to cancer therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume